7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS 193414-60-7
7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS 193414-60-7
An In-depth Technical Guide: 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine (CAS 193414-60-7): A Versatile Scaffold for Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The benzo[b][1][2]thiazine core is a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5] This document details the compound's physicochemical properties, provides a robust, step-by-step synthetic protocol, outlines expected analytical characterization data, and explores its strategic application in the synthesis of diverse compound libraries. The presence of both a reactive secondary amine and an aryl bromide "handle" for cross-coupling reactions makes this molecule a particularly valuable starting point for generating novel chemical entities.
The Benzo[b][1][2]thiazine Scaffold: A Foundation of Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmaceuticals.[4][6] Among these, structures containing both nitrogen and sulfur, such as the benzothiazines, are of paramount importance.[5] The 1,4-benzothiazine nucleus, which consists of a benzene ring fused to a thiazine ring, is a structural motif found in molecules with a broad spectrum of biological activities.[1][7] The non-planar, folded geometry of the dihydro-1,4-benzothiazine ring system allows its substituents to explore three-dimensional space, a crucial feature for effective interaction with biological targets.[4]
The subject of this guide, 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine, is a strategically functionalized derivative designed for synthetic elaboration. The bromine atom at the 7-position serves as a versatile anchor for introducing molecular complexity via modern cross-coupling methodologies, while the secondary amine within the thiazine ring provides a site for N-alkylation or N-acylation, enabling fine-tuning of physicochemical properties and target engagement.
Caption: Structure of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine.
Physicochemical and Safety Data
Accurate knowledge of a compound's properties and handling requirements is fundamental to its effective use in a research setting. The key data for 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine are summarized below.
| Property | Value | Source |
| CAS Number | 193414-60-7 | [2][8][9] |
| Molecular Formula | C₈H₈BrNS | [2] |
| Molecular Weight | 230.13 g/mol | [2][8] |
| Appearance | Yellow to Brown Solid | [9] |
| Purity | ≥97% (Typical) | [2][8] |
| Storage Conditions | Room temperature, sealed in dry, keep in dark place | [2][9] |
| InChI Key | QWWYGAWGUCQKDL-UHFFFAOYSA-N | [2][9] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][8][9] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [2] |
Synthesis and Purification
The synthesis of the title compound is logically approached through the cyclization of a key intermediate, 2-amino-5-bromobenzenethiol, with a suitable two-carbon electrophile. This strategy is a well-established and reliable method for constructing the dihydrobenzothiazine ring system.[4][7][10]
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward disconnection across the C2-S and C9-N bonds, identifying 2-amino-5-bromobenzenethiol and a 1,2-dihaloethane as the primary starting materials. The precursor thiol itself can be accessed from commercially available materials.
Caption: Retrosynthetic approach for the target molecule.
Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine
This protocol details the cyclization reaction. The choice of a polar aprotic solvent like DMF facilitates the S_N2 reactions, while a mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol and the aniline nitrogen at elevated temperatures without causing unwanted side reactions.
Materials:
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzenethiol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the thiol).
-
Reagent Addition: Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Add 1,2-dibromoethane (1.1 eq) dropwise via syringe.
-
Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine as a solid.
Caption: Step-by-step synthetic and purification workflow.
Spectroscopic and Analytical Characterization
Structural verification is paramount. While specific vendor data may vary, the following analytical signatures are expected for confirming the identity and purity of the title compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic Region (δ 3.0-4.5 ppm): Two distinct multiplets (likely triplets), each integrating to 2H, corresponding to the two methylene groups (-S-CH₂- and -N-CH₂-). Amine Proton (δ ~4.0-5.0 ppm): A broad singlet integrating to 1H for the N-H proton, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Region (δ 110-150 ppm): Six signals corresponding to the benzene ring carbons (four CH, two quaternary). The carbon bearing the bromine atom will be shifted to ~110-115 ppm. Aliphatic Region (δ 25-50 ppm): Two signals for the two sp³ hybridized methylene carbons of the thiazine ring. |
| IR (KBr) | ~3350 cm⁻¹: N-H stretch (secondary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C stretching bands. |
| MS (ESI+) | Molecular Ion (M+): A characteristic pair of peaks for [M+H]⁺ at m/z 230 and 232 with approximately 1:1 intensity, confirming the presence of a single bromine atom. |
Reactivity and Strategic Applications in Medicinal Chemistry
7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine is not typically an end-product but rather a versatile intermediate. Its value lies in the two distinct reactive sites that allow for systematic chemical diversification.
6.1 N-Functionalization: The secondary amine (N-4) is nucleophilic and can be readily functionalized via:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to install a variety of alkyl groups.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Arylation: Buchwald-Hartwig amination to attach aryl or heteroaryl groups.
6.2 C-Br Functionalization: The aryl bromide at C-7 is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to install new amino groups.
-
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Caption: Key diversification pathways from the core scaffold.
Conclusion
7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine is a high-value synthetic intermediate for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and, more importantly, its dual points of reactivity, provide an efficient platform for the rapid generation of diverse and novel compound libraries. The proven biological relevance of the benzothiazine scaffold further enhances its appeal as a starting point for developing next-generation therapeutics.[1][4][5][6]
References
-
Gupta, R. R. (Ed.). (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Gupta, R. R. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. [Link]
-
Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]
-
Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]
-
Bentham Science Publishers. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. [Link]
-
Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2016). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances. [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]
-
Wisdom Library. (2024). Significance of Cyclisation of 2-aminothiophenol. [Link]
-
International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. [Link]
-
Wang, M., et al. (2017). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2016). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central. [Link]
-
ACG Publications. (2022). Supporting Information for Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
-
Klepetářová, B., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. (Compound Summary). [Link]
-
Castan, H., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central. [Link]
-
Nguessan, A. K., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine | 193414-60-7 [sigmaaldrich.com]
- 3. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 8. H61021.03 [thermofisher.com]
- 9. 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine | 193414-60-7 [sigmaaldrich.com]
- 10. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 2-Amino-5-bromo-benzenethiol 95% | CAS: 23451-95-8 | AChemBlock [achemblock.com]
- 12. 2-Amino-5-bromobenzenethiol | 23451-95-8 [sigmaaldrich.com]
